molecular formula C18H19FN2O3S B5693022 N-(2-FLUOROPHENYL)-4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-(2-FLUOROPHENYL)-4-METHYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B5693022
M. Wt: 362.4 g/mol
InChI Key: JJJBSRRQOXSYBA-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-methyl-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorophenyl group, a methyl group, and a pyrrolidine-1-sulfonyl group attached to a benzamide core, making it a molecule of interest for chemists and researchers.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-8-9-14(18(22)20-16-7-3-2-6-15(16)19)12-17(13)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBSRRQOXSYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methyl-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to yield the benzamide core.

    Introduction of the Pyrrolidine-1-Sulfonyl Group: The next step involves the introduction of the pyrrolidine-1-sulfonyl group. This is achieved by reacting the benzamide core with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-4-methyl-3-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the pyrrolidine-1-sulfonyl group are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide or pyrrolidine-1-sulfonyl derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-4-methyl-3-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a pharmacological agent. It may exhibit activity against specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers study its effects on various biological pathways to identify potential treatments for diseases.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methyl-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide: This compound features a difluorophenyl group and a methoxy group, making it structurally similar but with different electronic and steric properties.

    N-(2-Furylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide:

Uniqueness

N-(2-Fluorophenyl)-4-methyl-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups. The presence of the fluorophenyl group imparts distinct electronic properties, while the pyrrolidine-1-sulfonyl group enhances its solubility and reactivity. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

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